A specific synthesis route for a closely related analog, WP1066 [(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide, C17H14BrN3O] is described in the literature [, ]. Although the exact synthetic protocol for 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide is not explicitly outlined in the provided papers, it is likely to follow a similar approach using 3,4-dichlorobenzaldehyde instead of 6-bromopyridine-2-carbaldehyde.
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide and its analogs have been shown to disrupt the JAK/STAT signaling pathway, a crucial pathway involved in cell growth, survival, and differentiation [, , ]. Specifically, these compounds inhibit JAK2, a key kinase in this pathway, leading to the downregulation of STAT3 and STAT5 phosphorylation and subsequent suppression of their downstream targets.
While the exact mechanism of JAK2 inhibition by this compound is not fully elucidated, studies suggest that it acts as a nonclassical inhibitor of the activated (phosphorylated) form of JAK2 []. This is in contrast to typical kinase inhibitors that compete with ATP for binding to the active site. The nonclassical inhibition exhibited by this compound may involve allosteric interactions, binding to a distinct site on JAK2 and altering its conformation to hinder substrate binding.
CAS No.: 3442-58-8
CAS No.: 7412-77-3
CAS No.: 16518-26-6
CAS No.:
CAS No.:
CAS No.: 76822-24-7